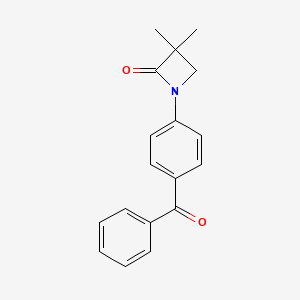
1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one is an organic compound that features a benzoyl group attached to a phenyl ring, which is further connected to a dimethyl-substituted azetane ring
Wissenschaftliche Forschungsanwendungen
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one has several applications in scientific research:
Wirkmechanismus
Target of Action
Compounds with similar benzoylphenyl structures have been found to inhibit the biological and enzymatic activities of resuscitation promoting factors (rpfs), proteins involved in the reactivation of dormant cells of mycobacteria .
Mode of Action
Benzoylphenyl compounds have been shown to inhibit the enzymatic activity of rpfs, which are involved in the reactivation of dormant mycobacterial cells . This suggests that 1-(4-Benzoylphenyl)-3,3-dimethyl-2-azetanone might interact with its targets to inhibit their activity, leading to changes in the cellular state.
Biochemical Pathways
The inhibition of rpfs by similar compounds can affect the reactivation of dormant mycobacterial cells , which could have downstream effects on various cellular processes.
Result of Action
The inhibition of rpfs by similar compounds can prevent the reactivation of dormant mycobacterial cells , which could have significant effects at the molecular and cellular levels.
Vorbereitungsmethoden
The synthesis of 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one typically involves the amidation of 4-aminobenzophenone with methacryloyl chloride in the presence of a base such as triethylamine . This reaction forms the photoreactive monomer, which can then be polymerized using dispersion polymerization techniques to yield nanoparticles . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Chemischer Reaktionen
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the benzoyl group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, particularly at the benzoyl group, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one can be compared with similar compounds such as:
4-Benzoylphenyl methacrylamide: Similar in structure but with a methacrylamide group instead of an azetane ring.
2-(4-Benzoylphenoxy)-1-(2-(1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl ethanone: Contains a benzoylphenoxy group and is studied for its antimicrobial properties.
Benzoylphenyl thiocyanates: These compounds are effective inhibitors of certain enzymes and have different functional groups compared to 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one.
The uniqueness of 1-(4-Benzoylphenyl)-3,3-dimethylazetidin-2-one lies in its azetane ring, which imparts distinct chemical and physical properties, making it suitable for specific applications in photoreactive materials and advanced research.
Eigenschaften
IUPAC Name |
1-(4-benzoylphenyl)-3,3-dimethylazetidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2/c1-18(2)12-19(17(18)21)15-10-8-14(9-11-15)16(20)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIJVCZFJHJXPEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-(Difluoromethoxy)-3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2433985.png)
![(E)-N-(2-(2-(3-methylbenzo[d]thiazol-2(3H)-ylidene)hydrazinyl)-2-oxoethyl)benzenesulfonamide](/img/structure/B2433986.png)
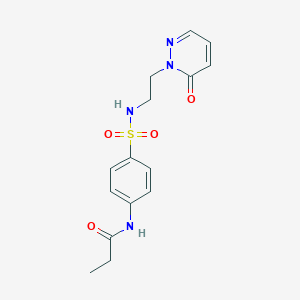
![N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-methylthiophene-2-carbonyl)piperidine-4-carboxamide](/img/structure/B2433989.png)
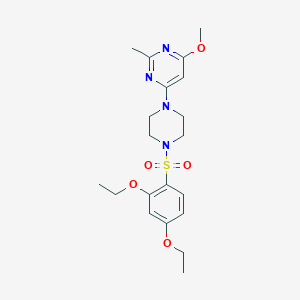

![5-benzyl-2-(3-fluorobenzyl)-2H-pyrazolo[4,3-c]quinolin-3(5H)-one](/img/structure/B2433993.png)
![12-Chloro-10-(4-chlorophenyl)-7-thia-9,11-diazatricyclo[6.4.0.0,2,6]dodeca-1(12),2(6),8,10-tetraene](/img/structure/B2433995.png)
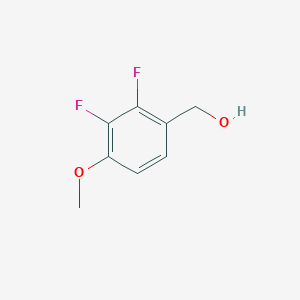
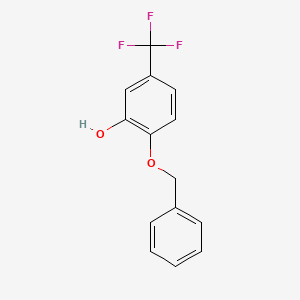
![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)
![2-(4-chlorophenoxy)-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}acetamide](/img/structure/B2434003.png)
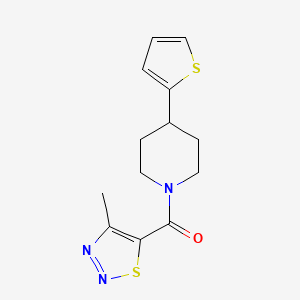
![methyl 4-[5-chloro-2-(pyridin-2-yl)-1H-indol-3-yl]butanoate](/img/structure/B2434007.png)
